Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is a complex chemical compound that has garnered significant attention in scientific research due to its potential biological activity and versatile applications. Its unique structure makes it a promising candidate for studies involving drug development, material synthesis, and biological assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide group and the propanoylimino moiety. The final step involves the esterification of the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can modify the ester or sulfonamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)propanoate
- Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)butanoate
- Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)pentanoate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the acetate group. The unique properties of this compound, such as its specific biological activity and chemical reactivity, make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-3-12(18)16-14-17(8-13(19)22-4-2)10-6-5-9(24(15,20)21)7-11(10)23-14/h5-7H,3-4,8H2,1-2H3,(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWDPJYIHTYXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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